1,2-Cyclobutanedicarboxamide
Overview
Description
1,2-Cyclobutanedicarboxamide is an organic compound with the molecular formula C6H10N2O2 It is a derivative of cyclobutane, featuring two amide groups attached to the first and second carbon atoms of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclobutanedicarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,2-dicarboxylic acid with ammonia or amines under dehydrating conditions. The reaction typically proceeds as follows:
Step 1: Cyclobutane-1,2-dicarboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Step 2: The acid chloride is then reacted with ammonia (NH3) or primary amines (RNH2) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclobutanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutane-1,2-dicarboxylic acid.
Reduction: Reduction of the amide groups can yield the corresponding amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Cyclobutane-1,2-dicarboxylic acid.
Reduction: Cyclobutane-1,2-diamine.
Substitution: Various substituted cyclobutanedicarboxamides depending on the nucleophile used.
Scientific Research Applications
1,2-Cyclobutanedicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Cyclobutanedicarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amide groups can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutane-1,1-dicarboxamide
- Cyclopropane-1,1-dicarboxamide
- Cyclopentane-1,2-dicarboxamide
Uniqueness
1,2-Cyclobutanedicarboxamide is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
cyclobutane-1,2-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)3-1-2-4(3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGOFVIWBWBJJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957234 | |
Record name | Cyclobutane-1,2-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45775-95-9, 35822-78-7 | |
Record name | 1,2-Cyclobutanedicarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045775959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC527266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Cyclobutanedicarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutane-1,2-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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